N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-4-sulfamoylbenzamide
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Overview
Description
N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-4-sulfamoylbenzamide is a compound that features both imidazole and pyridine rings, which are known for their broad range of chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-4-sulfamoylbenzamide typically involves the formation of the imidazole and pyridine rings followed by their coupling with a benzamide derivative. Common synthetic routes include:
Formation of Imidazole Ring: This can be achieved through the cyclization of glyoxal and ammonia or other nitrogen-containing compounds.
Formation of Pyridine Ring: Pyridine rings are often synthesized via the Hantzsch pyridine synthesis, which involves the condensation of aldehydes, ammonia, and β-ketoesters.
Coupling Reactions: The final step involves coupling the imidazole and pyridine rings with a benzamide derivative under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the aforementioned routes, optimized for yield and purity. This would include the use of automated reactors and purification systems to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-4-sulfamoylbenzamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the sulfonamide group.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring would yield imidazole N-oxides, while reduction of nitro groups would yield corresponding amines .
Scientific Research Applications
N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-4-sulfamoylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-4-sulfamoylbenzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes . The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by competing with the natural substrate for binding .
Comparison with Similar Compounds
Similar Compounds
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine: An inhibitor of FLT3-ITD and BCR-ABL pathways.
2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: Evaluated for anti-tubercular activity.
Uniqueness
N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-4-sulfamoylbenzamide is unique due to its combination of imidazole and pyridine rings, which confer a broad range of biological activities. Its sulfonamide group further enhances its potential as an enzyme inhibitor, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C15H13N5O3S |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(6-imidazol-1-ylpyridin-3-yl)-4-sulfamoylbenzamide |
InChI |
InChI=1S/C15H13N5O3S/c16-24(22,23)13-4-1-11(2-5-13)15(21)19-12-3-6-14(18-9-12)20-8-7-17-10-20/h1-10H,(H,19,21)(H2,16,22,23) |
InChI Key |
BQYQQODSGAWYAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CN=C(C=C2)N3C=CN=C3)S(=O)(=O)N |
Origin of Product |
United States |
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